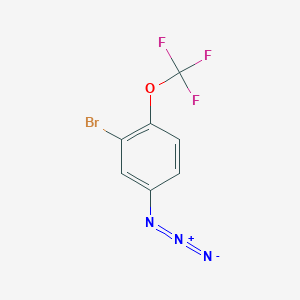

4-Azido-2-bromo-1-(trifluoromethoxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

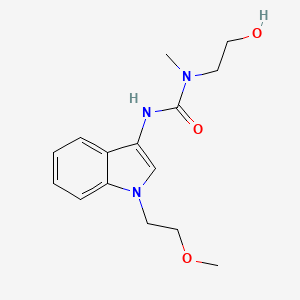

“4-Azido-2-bromo-1-(trifluoromethoxy)benzene” is a chemical compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The compound contains an azido group (-N3), a bromo group (-Br), and a trifluoromethoxy group (-OCF3) attached to the benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-Bromo-2-(trifluoromethoxy)benzene can be prepared from (trifluoromethoxy)benzene . Additionally, 1-Bromo-4-(trifluoromethoxy)benzene can be treated with lithium diisopropylamide (LIDA) at -100°C to give 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with azido, bromo, and trifluoromethoxy groups attached to it . The exact positions of these groups on the benzene ring can influence the properties and reactivity of the molecule.Chemical Reactions Analysis

The reactivity of similar compounds has been studied. For example, 1-Bromo-4-(trifluoromethoxy)benzene on treatment with lithium diisopropylamide (LIDA) at -100°C gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene”, include a density of 1.7±0.1 g/cm³, boiling point of 175.3±35.0 °C at 760 mmHg, vapour pressure of 1.6±0.3 mmHg at 25°C, and a molar refractivity of 41.1±0.3 cm³ .科学的研究の応用

Synthesis of Polymeric and Liquid Crystalline Materials

A significant application of azido and bromo-substituted compounds lies in the synthesis of polymeric and liquid crystalline materials. For example, compounds have been developed for their redox behavior and liquid crystalline properties, demonstrating potential in creating advanced materials with specific electronic and optical properties (Ito et al., 2003). These materials exhibit multielectron redox behavior and a wide temperature range of columnar mesophases, indicating their utility in electronic devices and displays.

Development of Corrosion Inhibitors

Azido-bromo compounds have also been explored for their potential as corrosion inhibitors. Research into the synthesis of 1,2,3-triazole derivatives from azidomethylbenzenes has shown promising results in inhibiting acidic corrosion of steels (Negrón-Silva et al., 2013). This application is crucial for extending the lifespan of metallic structures and components in industrial settings.

Photochemistry and Photoaffinity Labeling

The photochemistry of azido-substituted compounds, including 4-Azido-2-bromo-1-(trifluoromethoxy)benzene, has been studied for applications in photoaffinity labeling. These compounds can generate carbenes upon irradiation, which can be utilized for labeling biomolecules, thereby offering a method for studying biological systems and developing new therapeutic agents (Shaffer & Platz, 1989).

Organic Synthesis and Click Chemistry

Furthermore, these compounds are valuable in organic synthesis, particularly in click chemistry reactions. The azide group in this compound can participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles, which are pivotal in constructing complex molecules for pharmaceuticals, agrochemicals, and materials science (Majireck & Weinreb, 2006).

作用機序

The mechanism of action of “4-Azido-2-bromo-1-(trifluoromethoxy)benzene” would depend on its application. In general, the azido group can participate in click reactions, the bromo group can be involved in substitution reactions, and the trifluoromethoxy group can influence the electronic properties of the molecule .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For example, 1-Bromo-4-(trifluoromethoxy)benzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

特性

IUPAC Name |

4-azido-2-bromo-1-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3N3O/c8-5-3-4(13-14-12)1-2-6(5)15-7(9,10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAYDEQCVWUHDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2656742.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B2656745.png)

![tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate](/img/structure/B2656746.png)

![methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2656748.png)

![5-(4-bromophenyl)-3-(furan-2-yl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2656752.png)

![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2656756.png)

![4-cyano-N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2656757.png)

![N-(3-chlorophenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2656764.png)